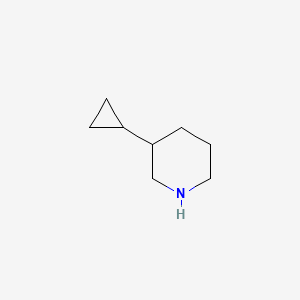

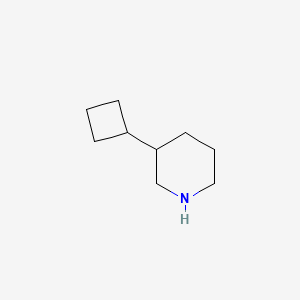

3-Cyclopropylpiperidine

Vue d'ensemble

Description

3-Cyclopropylpiperidine is a chemical compound with the CAS Number: 942576-93-4 . It has a molecular weight of 125.21 . The IUPAC name for this compound is 3-cyclopropylpiperidine .

Molecular Structure Analysis

The InChI code for 3-Cyclopropylpiperidine is1S/C8H15N/c1-2-8(6-9-5-1)7-3-4-7/h7-9H,1-6H2 . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . Physical And Chemical Properties Analysis

3-Cyclopropylpiperidine has a molecular weight of 125.21 . Other physical and chemical properties such as density, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

1. Neurological Research and Brain Binding Sites

3-Cyclopropylpiperidine derivatives are studied for their impact on neurological functions and brain binding sites. For instance, compounds like 2-(4-Phenylpiperidino)cyclohexanol (AH5183), a noncompetitive inhibitor of acetylcholine transport, bind specifically to rat forebrain sections. This highlights their potential in neurological research, especially in studying cholinergic nerve terminals (Marien, Parsons, & Altar, 1987).

2. Biosynthesis of Three-Membered Ring Structural Elements

Cyclopropyl groups, such as in 3-Cyclopropylpiperidine, play a crucial role in the biosynthesis of various natural products with diverse pharmacological activities. These compounds, including antibiotics and antitumor agents, often contain three-membered rings like cyclopropane, which are key to their biological activities (Thibodeaux, Chang, & Liu, 2012).

3. Chemical Synthesis and Drug Metabolism

Cyclopropylpiperidine derivatives are significant in chemical synthesis and drug metabolism studies. For example, 4-Aminopiperidines, which are extensively metabolized by cytochrome P450s, provide insights into drug design and metabolism. Understanding their molecular interactions with CYP3A4, for instance, aids in optimizing drug metabolism space (Sun & Scott, 2011).

4. Development of Anticancer Agents

The synthesis of cyclopropyl-containing compounds, like 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, demonstrates their potential in developing anticancer agents. These compounds show promising anticancer activity, particularly against leukemia cell lines (Filatov et al., 2017).

5. Peptide-Based Drug Delivery

Innovative peptide-based carriers for DNA mimic delivery, incorporating cyclopropylpiperidine-like structures, are advancing drug delivery methods. This approach enhances cellular uptake and trafficking of nucleic-acid-based therapeutic molecules, crucial in pharmaceutical research (Morris et al., 2007).

6. Antibacterial Activity

Compounds with a cyclopropylpiperidine structure, such as those used in quinolone antibacterial agents, demonstrate significant in vivo antibacterial activity. Their synthesis and structure-activity relationships provide insights into developing potent antibacterial drugs (Sánchez et al., 1992).

7. Versatility in Drug Molecules

The cyclopropyl fragment, a common feature in drugs like 3-Cyclopropylpiperidine, is increasingly used in drug development. Its distinct structural features contribute to enhancing potency and reducing off-target effects in various therapeutic agents (Talele, 2016).

Propriétés

IUPAC Name |

3-cyclopropylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-8(6-9-5-1)7-3-4-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDDMRYQURLRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20708894 | |

| Record name | 3-Cyclopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylpiperidine | |

CAS RN |

942576-93-4 | |

| Record name | 3-Cyclopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

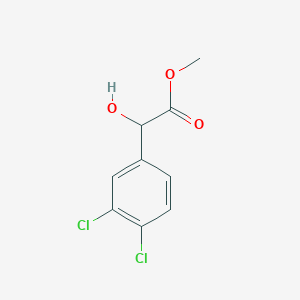

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

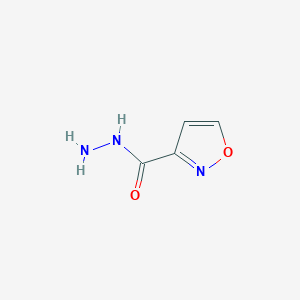

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-Bis[di(p-tolyl)amino]biphenyl](/img/structure/B1422727.png)